molecular formula C13H20BrNO B10884487 N-(5-bromo-2-ethoxybenzyl)-2-methylpropan-1-amine

N-(5-bromo-2-ethoxybenzyl)-2-methylpropan-1-amine

Cat. No.: B10884487
M. Wt: 286.21 g/mol
InChI Key: NPITVZWRECOFCS-UHFFFAOYSA-N
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Description

N-(5-BROMO-2-ETHOXYBENZYL)-N-ISOBUTYLAMINE is an organic compound that features a brominated benzyl group and an isobutylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-2-ETHOXYBENZYL)-N-ISOBUTYLAMINE typically involves the reaction of 5-bromo-2-ethoxybenzyl chloride with isobutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMO-2-ETHOXYBENZYL)-N-ISOBUTYLAMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the brominated benzyl group to a less oxidized state.

    Substitution: The bromine

Properties

Molecular Formula

C13H20BrNO

Molecular Weight

286.21 g/mol

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C13H20BrNO/c1-4-16-13-6-5-12(14)7-11(13)9-15-8-10(2)3/h5-7,10,15H,4,8-9H2,1-3H3

InChI Key

NPITVZWRECOFCS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNCC(C)C

Origin of Product

United States

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